Sodium nifurstyrenate

Catalog No.
S620888
CAS No.
54992-23-3
M.F
C13H8NNaO5
M. Wt
281.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nifurstyrenate

CAS Number

54992-23-3

Product Name

Sodium nifurstyrenate

IUPAC Name

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate

Molecular Formula

C13H8NNaO5

Molecular Weight

281.2 g/mol

InChI

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;

InChI Key

FGNXRHWAZABZSZ-ZIKNSQGESA-M

SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]

Synonyms

4-[2-(5-nitro-2-furyl)vinyl]benzoic acid sodium salt;sodium nifurstylenate;SODIUM NIFURSTYRENATE;4-[2-(5-Nitro-2-furanyl)ethenyl]benzoic acid sodium;4-[2-(5-Nitro-2-furanyl)ethenyl]benzoic acid sodium salt;Nifurstyrenate sodium;Nifurstyrenic acid sod

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]

The exact mass of the compound Sodium nifurstyrenate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium nifurstyrenate (CAS 54992-23-3) is a synthetic nitrofuran-derived antimicrobial agent characterized by a trans (E) configuration between a 5-nitrofuran ring and a styrenyl benzoate moiety [1]. Synthesized as the sodium salt of nifurstyrenic acid, it presents as a crystalline powder engineered specifically for high aqueous solubility[1]. In veterinary and aquaculture research, it is utilized for its established DNA-disrupting mechanism following intracellular enzymatic reduction[2]. Its primary procurement value lies in its rapid dissolution profile for aquatic formulations and its distinct bactericidal kinetics against Gram-positive pathogens like Streptococcus species, differentiating it from conventional bacteriostatic treatments [3].

Substituting sodium nifurstyrenate with its free acid counterpart (nifurstyrenic acid) or common broad-spectrum antibiotics like oxytetracycline severely compromises formulation efficacy and treatment kinetics [1]. The free acid exhibits poor aqueous solubility, making it unsuitable for uniform dissolution in large-volume aquatic baths or precise dosing in laboratory models[1]. Furthermore, replacing it with oxytetracycline or chloramphenicol shifts the mechanism from bactericidal to bacteriostatic, allowing pathogen persistence in aquatic models [2]. Additionally, oxytetracycline frequently chelates with calcium and magnesium in marine environments, inactivating up to 95% of the drug, a limitation bypassed by the stable sodium nifurstyrenate structure [3].

Aqueous Solubility and Formulation Suitability

Sodium nifurstyrenate is synthesized as the organic sodium salt of nifurstyrenic acid to overcome the severe solubility limitations of the free acid form [1]. This structural modification ensures rapid and complete dissolution in aqueous media, which is critical for uniform dosing in aquatic bath treatments and in vitro broth assays [1].

Evidence DimensionAqueous dissolution suitability
Target Compound DataHighly soluble sodium salt form
Comparator Or BaselineNifurstyrenic acid (poorly soluble free acid)
Quantified DifferenceEnables direct aqueous administration without organic co-solvents
ConditionsAqueous formulation for veterinary and laboratory use

Procurement of the sodium salt eliminates the need for complex solubilization protocols or organic solvents, ensuring immediate bioavailability in aquatic models.

Bactericidal Kinetics Against Streptococcus sp.

In time-kill assays against Streptococcus sp. isolated from cultured yellowtail, sodium nifurstyrenate demonstrated bactericidal activity, whereas common comparators failed to clear the pathogen [1]. Sodium nifurstyrenate achieved complete bactericidal effect at 5 µg/mL within 8 hours, while both chloramphenicol and tetracycline remained merely bacteriostatic even at an elevated concentration of 10 µg/mL over 24 hours [1].

Evidence DimensionBactericidal activity threshold and time
Target Compound DataBactericidal at 5 µg/mL within 8 hours
Comparator Or BaselineChloramphenicol and Tetracycline (No bactericidal effect at 10 µg/mL for 24 hours)
Quantified DifferenceComplete bactericidal action at half the concentration and one-third the time compared to bacteriostatic alternatives
ConditionsIn vitro time-kill assay against Streptococcus sp.

Selecting this compound ensures rapid pathogen eradication rather than mere growth suppression, which is critical for acute infection models.

Minimum Inhibitory Concentration (MIC) Superiority

Quantitative susceptibility testing reveals that sodium nifurstyrenate possesses a lower Minimum Inhibitory Concentration (MIC) against Streptococcus sp. compared to chloramphenicol [1]. The MIC for sodium nifurstyrenate ranges from 0.15 to 0.62 µg/mL, whereas chloramphenicol requires 1.2 to 2.5 µg/mL to achieve the same inhibitory effect [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.15 - 0.62 µg/mL
Comparator Or BaselineChloramphenicol (1.2 - 2.5 µg/mL)
Quantified Difference2- to 16-fold lower MIC for sodium nifurstyrenate
ConditionsIn vitro susceptibility testing against Streptococcus sp.

The significantly lower MIC allows for reduced dosing requirements, minimizing material consumption and off-target toxicity in experimental models.

Marine Environment Stability vs. Oxytetracycline

When applied in brackish or marine water models, broad-spectrum alternatives like oxytetracycline suffer from severe environmental inactivation [1]. Oxytetracycline binds with calcium and magnesium in seawater, forming complexes that inactivate up to 95% of the drug's efficacy [1]. In contrast, sodium nifurstyrenate maintains its structural integrity and antimicrobial activity in these divalent cation-rich environments[1].

Evidence DimensionActive drug availability in seawater
Target Compound DataMaintains efficacy without significant divalent cation chelation
Comparator Or BaselineOxytetracycline (~95% efficacy loss due to Ca/Mg binding)
Quantified DifferenceAvoidance of the 95% inactivation rate seen with oxytetracycline
ConditionsBrackish and marine water environments

For marine and aquaculture research, this compound guarantees reliable dosing and bioavailability where standard tetracyclines are rendered inert.

Aquatic Veterinary Formulation and Bath Treatments

Due to its high aqueous solubility as a sodium salt, sodium nifurstyrenate is a highly functional active pharmaceutical ingredient (API) for developing bath treatments in marine aquaculture [1]. It bypasses the severe solubility bottlenecks of nifurstyrenic acid and the 95% inactivation rate that plagues oxytetracycline in seawater[2].

Efficacy Benchmarking in Gram-Positive Pathogen Models

Its proven bactericidal kinetics at low concentrations make it an essential positive control in in vitro and in vivo models targeting Streptococcus iniae and Lactococcus garvieae[3]. It is specifically selected for acute infection studies where bacteriostatic agents like chloramphenicol fail to clear the pathogen burden within the required 8-to-24-hour window [3].

Nitrofuran Metabolism and Pharmacokinetic Research

As a well-characterized nitrofuran, sodium nifurstyrenate is utilized in metabolic studies investigating NADPH-dependent cytosolic reduction pathways in animal and fish models [4]. Its distinct structural profile makes it a valuable substrate for evaluating the biotransformation of veterinary antimicrobials and the formation of cyano-pentenone metabolites [4].

Related CAS

1534-38-9 (Parent)

Dates

Last modified: 08-15-2023
1: Tao Y, Yu H, Chen D, Liu ZY, Yang D, Pan Y, Wang Y, Huang L, Yuan Z.
Determination of sodium nifurstyrenate and nitrovin residues in edible food by
liquid chromatography-tandem mass spectrometry after ultrasound-assisted
extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Dec
15;878(32):3415-20. doi: 10.1016/j.jchromb.2010.10.028. Epub 2010 Oct 30. PubMed
PMID: 21081291.


2: Tatsumi K, Kitamura S, Kato M, Hiraoka K. Metabolism of sodium nifurstyrenate,
a veterinary antimicrobial nitrofuran, in animals and fish. Drug Metab Dispos.
1992 Mar-Apr;20(2):226-33. PubMed PMID: 1352214.


3: Kishima M, Hashimoto K, Minato H. Sensitivites in vitro to antimicrobial drugs
of bovine mycoplasmas isolated from respiratory and genital tracts. Natl Inst
Anim Health Q (Tokyo). 1978 Spring;18(1):18-26. PubMed PMID: 652043.


4: Horie M, Saito K, Hoshino Y, Nose N, Nakazawa H, Yamane Y. Simultaneous
determination of residual synthetic antibacterials in fish by high-performance
liquid chromatography. J Chromatogr. 1991 Feb 1;538(2):484-91. PubMed PMID:
2016391.

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